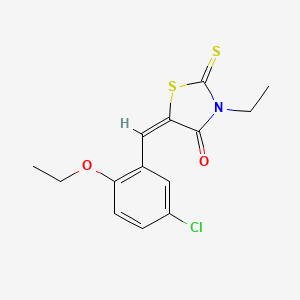![molecular formula C20H23NO3 B5108448 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide](/img/structure/B5108448.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide, also known as DPCPX, is a selective antagonist for the adenosine A1 receptor. This compound was first synthesized in the 1980s and has since been used in numerous scientific studies to investigate the role of adenosine receptors in various physiological processes.
作用机制
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide acts as a competitive antagonist for the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. Adenosine A1 receptors are involved in the regulation of various physiological processes, including neurotransmitter release, vasodilation, and cardiac function. By blocking the activity of adenosine A1 receptors, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide can modulate these processes and provide insights into their underlying mechanisms.
Biochemical and Physiological Effects
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of adenosine-induced vasodilation, the modulation of neurotransmitter release, and the reduction of ischemic injury in the brain. In addition, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide has been shown to have anti-inflammatory effects and may be useful in the treatment of conditions such as asthma and chronic obstructive pulmonary disease.
实验室实验的优点和局限性
One of the main advantages of using N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide in lab experiments is its selectivity for the adenosine A1 receptor, which allows researchers to investigate the specific role of this receptor in various physiological processes. However, one limitation of using N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide is that it may have off-target effects on other receptors or enzymes, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for research involving N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide. One area of interest is the role of adenosine A1 receptors in the regulation of inflammation and immune function, which could have implications for the treatment of autoimmune diseases and other conditions. In addition, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide could be used in combination with other compounds to investigate the role of adenosine receptors in the regulation of pain and anxiety. Finally, further research is needed to fully understand the potential therapeutic applications of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide and other adenosine receptor antagonists.
合成方法
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide involves several chemical reactions, including the condensation of 3,4-dimethoxyphenethylamine with 2-phenylcyclopropanecarboxylic acid, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through purification and crystallization.
科学研究应用
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide has been widely used in scientific research to investigate the role of adenosine receptors in various physiological processes, including sleep regulation, cardiovascular function, and neuroprotection. For example, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide has been used to study the effects of adenosine A1 receptor activation on sleep-wake cycles in rodents. In addition, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide has been used to investigate the role of adenosine A1 receptors in the regulation of blood pressure and heart rate.
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-23-18-9-8-14(12-19(18)24-2)10-11-21-20(22)17-13-16(17)15-6-4-3-5-7-15/h3-9,12,16-17H,10-11,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZDGTYOOAPSNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CC2C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5694000 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{4'-[2-(1H-imidazol-1-yl)ethoxy]-3-biphenylyl}-1H-pyrazole](/img/structure/B5108369.png)
![11-methyl-4-(2-methylbenzyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5108370.png)
![1-[2-(methylthio)benzoyl]-4-piperidinecarbonitrile](/img/structure/B5108381.png)

![4-tert-butyl-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5108400.png)
![(3R*,4R*)-1-[(2E)-4-methyl-2-pentenoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5108414.png)
![N-[2-(2,6-dimethoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5108426.png)
![5-(4-bromophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5108437.png)

![N'-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-diethyl-1,4-benzenediamine hydrobromide](/img/structure/B5108453.png)
![N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide)](/img/structure/B5108460.png)

![4-(benzyloxy)-N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5108463.png)
![2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol](/img/structure/B5108468.png)